molecular formula C14H15NO3 B1646971 7-去甲基-3-羟基阿戈美拉汀 CAS No. 166527-00-0

7-去甲基-3-羟基阿戈美拉汀

货号: B1646971
CAS 编号: 166527-00-0
分子量: 245.27 g/mol
InChI 键: FMUHSDLSKQLNNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine, a compound known for its melatonergic and serotonergic properties. It is structurally characterized by the presence of a naphthalene ring substituted with hydroxyl and ethylacetamide groups. The molecular formula of 7-Desmethyl-3-hydroxyagomelatine is C14H15NO3, and it has a molecular weight of 245.27 g/mol .

科学研究应用

Pharmacokinetics and Bioequivalence Studies

A critical area of research involves the pharmacokinetics of 7-desmethyl-3-hydroxyagomelatine, particularly in bioequivalence studies. These studies are essential for determining whether different formulations of agomelatine result in similar bioavailability.

  • Bioequivalence Evaluation : A study utilizing the reference-scaled average bioequivalence (RSABE) method demonstrated that both 7-desmethyl-3-hydroxyagomelatine and its parent compound, agomelatine, maintained bioequivalence within established FDA limits. The 90% confidence intervals for the log-transformed ratios of maximum concentration (Cmax) and area under the curve (AUC) were within acceptable ranges, indicating that formulations could be interchanged without significant differences in efficacy or safety .
  • Analytical Methods : The development of sensitive LC-MS/MS methods has allowed for the accurate measurement of 7-desmethyl-3-hydroxyagomelatine levels in human plasma. These methods have been validated for specificity, linearity, and precision, making them suitable for clinical pharmacokinetic studies .

Clinical Implications

The clinical implications of 7-desmethyl-3-hydroxyagomelatine are significant, particularly concerning its role in liver function and potential hepatotoxicity.

  • Hepatotoxicity Monitoring : A case study highlighted the importance of monitoring liver function in patients taking agomelatine. The patient experienced acute hepatocellular injury associated with elevated liver enzymes after starting treatment. This incident underscores the need for vigilance regarding liver health in individuals prescribed agomelatine and its metabolites .
  • Genetic Factors : Research has indicated that genetic polymorphisms, particularly in the CYP1A2 enzyme, may influence individual responses to agomelatine and its metabolites, affecting their metabolism and potential toxicity . This suggests that personalized medicine approaches could enhance treatment safety and efficacy.

Therapeutic Potential Beyond Depression

Emerging research suggests that 7-desmethyl-3-hydroxyagomelatine may have therapeutic applications beyond its role as a metabolite of agomelatine.

  • Anxiolytic Effects : As a melatonergic agonist and serotonergic antagonist, the compound may exhibit anxiolytic properties. Studies exploring its effects on anxiety disorders indicate potential benefits in managing symptoms associated with generalized anxiety disorder .
  • Neuroprotective Properties : Preliminary findings suggest that metabolites like 7-desmethyl-3-hydroxyagomelatine may possess neuroprotective effects, which could be beneficial in treating neurodegenerative conditions or cognitive decline associated with aging .

Data Table: Summary of Findings

Application AreaFindingsReferences
PharmacokineticsBioequivalence established via RSABE; validated LC-MS/MS methods for plasma measurement
Clinical ImplicationsCase study on hepatotoxicity; importance of liver monitoring
Genetic FactorsCYP1A2 polymorphisms affect metabolism and toxicity
Therapeutic PotentialAnxiolytic effects; potential neuroprotective properties

作用机制

Target of Action

7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .

Mode of Action

7-Desmethyl-3-hydroxyagomelatine acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .

Biochemical Pathways

Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .

Pharmacokinetics

Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.

Result of Action

Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .

Action Environment

The action, efficacy, and stability of 7-Desmethyl-3-hydroxyagomelatine could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Desmethyl-3-hydroxyagomelatine typically involves the demethylation of agomelatine followed by hydroxylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of 7-Desmethyl-3-hydroxyagomelatine follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions

7-Desmethyl-3-hydroxyagomelatine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

相似化合物的比较

Similar Compounds

Uniqueness

7-Desmethyl-3-hydroxyagomelatine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at melatonin and serotonin receptors. This distinct structure allows for targeted research into its pharmacological effects and potential therapeutic applications .

生物活性

7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant agomelatine, is recognized for its biochemical interactions primarily as a melatonergic agonist and serotonergic antagonist. This compound, with the CAS number 166527-00-0, has been studied for its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.28 g/mol
  • Structure : A derivative of agomelatine with modifications that influence its biological activity.

7-Desmethyl-3-hydroxyagomelatine exhibits lower biological activity compared to its parent compound, agomelatine. Agomelatine functions as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin receptor subtype 5-HT2C. The reduced activity of 7-desmethyl-3-hydroxyagomelatine is attributed to its altered binding affinity for these receptors, which is critical for its pharmacological effects .

Biological Activity and Pharmacodynamics

Research indicates that while 7-desmethyl-3-hydroxyagomelatine retains some activity at melatonergic receptors, it is significantly less effective than agomelatine. The following table summarizes key findings related to its biological activity:

Parameter Agomelatine 7-Desmethyl-3-hydroxyagomelatine
MT1 Receptor Affinity (pKi) 6.4Lower than Agomelatine
MT2 Receptor Affinity (pKi) 6.2Lower than Agomelatine
5-HT2C Antagonism YesReduced efficacy
Antidepressant Activity StrongWeak
Anxiolytic Activity PresentLimited

Research Findings

A study conducted by Li et al. (2015) developed a sensitive LC-MS/MS method to quantify both agomelatine and its metabolites, including 7-desmethyl-3-hydroxyagomelatine in human plasma. The results indicated that although the metabolite could be detected, its concentrations were significantly lower than those of agomelatine, reflecting its reduced biological activity .

Additionally, a comprehensive review highlighted the pharmacokinetics of agomelatine and its metabolites, suggesting that while 7-desmethyl-3-hydroxyagomelatine contributes to the overall pharmacological profile of agomelatine, it does not exhibit the same therapeutic potential .

属性

IUPAC Name

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHSDLSKQLNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 0.2 g (0.771 mmol) of N-[2-(7-methoxy-3-hydroxynaphth-1-yl)ethyl]acetamide, according to Example 77, in 5 cm3 of anhydrous dichloromethane. Cool in a bath of ice and salt. Add dropwise 0.8 cm3 of 1M boron tribromide. Stir in ice at room temperature for 4 hours. Add a further 0.8 cm3 of 1M boron tribromide in CH2CL2. Allow to stir overnight at room temperature. Bring to pH 8 with 1N NaOH. Extract with CH2Cl2. Dry with MgSO4. Evaporate off the solvent. Recover the product. Extract with methyl ethyl ketone. Dry over MgSO4. Evaporate off the solvent. Purify the product on 30 g of silica. Elute with CH2Cl2 /MeOH: 95/5. The product of Example 78 is obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 2
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 3
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 4
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 5
7-Desmethyl-3-hydroxyagomelatine
Reactant of Route 6
7-Desmethyl-3-hydroxyagomelatine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。